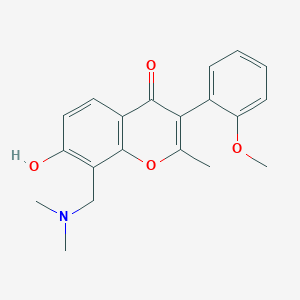![molecular formula C20H20N2O3S B2376732 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-77-7](/img/structure/B2376732.png)
8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The chemical compound of interest, featuring a complex structure involving quinolin and pyrroloquinolin moieties, participates in various synthetic pathways for creating functionalized derivatives. These derivatives have shown potential in diverse scientific applications, particularly in medicinal chemistry and material science.
One pivotal research direction involves the development of functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones and thieno[2,3-c]quinolin-4(5H)-ones through domino reactions of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines or sodium sulfide. This methodology opens avenues for creating highly functionalized derivatives with good functional tolerance under mild conditions, suggesting a broad applicability in drug design and development (Wang et al., 2014).
Another synthesis strategy focuses on biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones using 4-hydroxyquinolin-2(1H)-ones as starting materials, showcasing a palladium-catalyzed sequential cross-coupling reaction and cyclization process. This efficient synthesis route underscores the potential for creating compounds with significant biological activities, which can be further explored for therapeutic applications (Wang et al., 2013).
Antimicrobial and Antitumor Activities
The search for new antimicrobial and antitumor agents has led to the exploration of sulfonamide-based hybrid compounds , including those derived from quinoline and pyrroloquinoline structures. These compounds, characterized by their sulfonamide functionalities, exhibit a range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The diversity of R and R' moieties in these compounds allows for a wide range of biological activities, highlighting their potential in developing new therapeutic agents (Ghomashi et al., 2022).
Furthermore, the structural modification and optimization of these compounds have been shown to significantly influence their selectivity and potency as aldosterone synthase inhibitors, indicating their potential application in treating conditions such as hyperaldosteronism, congestive heart failure, and myocardial fibrosis (Lucas et al., 2011).
Propiedades
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-8-7-15-12-17(13-16-9-11-21(19)20(15)16)26(24,25)22-10-3-5-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOZDJAIJPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)

![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)
![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)
![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-phenylpropyl)urea](/img/structure/B2376670.png)
